

# In-Depth Technical Guide to Methyl 4-oxocyclohexanecarboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | Methyl 4-oxocyclohexanecarboxylate |
| Cat. No.:      | B120234                            |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, and reactivity of **Methyl 4-oxocyclohexanecarboxylate**, a key intermediate in pharmaceutical development.

## Core Chemical and Physical Properties

**Methyl 4-oxocyclohexanecarboxylate** (CAS No. 6297-22-9) is a bifunctional organic molecule containing both a ketone and a methyl ester functional group.<sup>[1]</sup> This structure makes it a versatile building block in organic synthesis.<sup>[1]</sup> It typically appears as a colorless liquid or oil, though it can also be a white powder.<sup>[1][2]</sup>

## Physicochemical Data

The key quantitative properties of **Methyl 4-oxocyclohexanecarboxylate** are summarized in the table below for easy reference.

| Property          | Value                                         | Reference(s) |
|-------------------|-----------------------------------------------|--------------|
| CAS Number        | 6297-22-9                                     | [3]          |
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O <sub>3</sub> | [3]          |
| Molecular Weight  | 156.18 g/mol                                  | [3][4]       |
| IUPAC Name        | methyl 4-oxocyclohexane-1-carboxylate         | [3]          |
| Appearance        | Colorless liquid/oil or white powder          | [1][2]       |
| Boiling Point     | 96-97 °C at 8.0 Torr                          | [2]          |
| Density           | ~1.11 g/mL                                    | [2]          |
| Refractive Index  | ~1.463                                        | [2]          |
| LogP              | 0.9187                                        | [4]          |

## Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of **Methyl 4-oxocyclohexanecarboxylate**.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopic Data (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment                       |
|----------------------------------|--------------|----------------------------------|
| ~ 3.70                           | Singlet      | -OCH <sub>3</sub> (Methyl ester) |
| ~ 2.60 - 2.75                    | Multiplet    | H-1 (Methine proton)             |
| ~ 2.25 - 2.50                    | Multiplet    | H-3, H-5 (Axial & Equatorial)    |
| ~ 2.00 - 2.20                    | Multiplet    | H-2, H-6 (Axial & Equatorial)    |

### <sup>13</sup>C NMR (Carbon NMR) Spectroscopic Data (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Carbon Assignment                |
|----------------------------------|----------------------------------|
| ~ 210                            | C=O (Ketone)                     |
| ~ 175                            | C=O (Ester)                      |
| ~ 52                             | -OCH <sub>3</sub> (Methyl ester) |
| ~ 42                             | C-1 (Methine carbon)             |
| ~ 40                             | C-3, C-5                         |
| ~ 28                             | C-2, C-6                         |

#### IR (Infrared) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                    |
|--------------------------------|---------------|-------------------------------|
| ~ 2950                         | Strong        | C-H stretch (alkane)          |
| ~ 1735                         | Strong, Sharp | C=O stretch (ester carbonyl)  |
| ~ 1715                         | Strong, Sharp | C=O stretch (ketone carbonyl) |
| ~ 1200                         | Strong        | C-O stretch (ester)           |

#### Mass Spectrometry (MS) Data

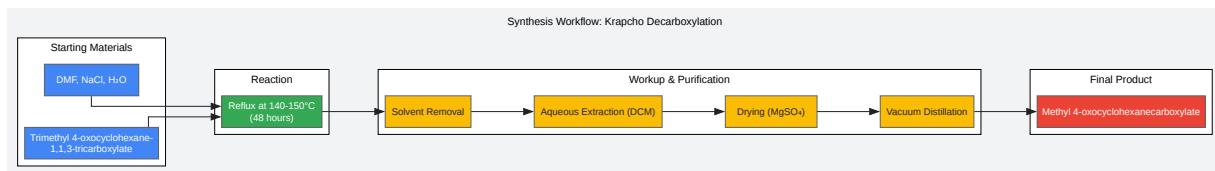
| m/z | Assignment                             |
|-----|----------------------------------------|
| 156 | [M] <sup>+</sup> (Molecular ion)       |
| 125 | [M - OCH <sub>3</sub> ] <sup>+</sup>   |
| 97  | [M - COOCH <sub>3</sub> ] <sup>+</sup> |

## Synthesis and Reactivity

**Methyl 4-oxocyclohexanecarboxylate** is a synthetic compound accessible through several routes. Its dual functionality allows it to serve as a versatile precursor in more complex syntheses.

## Experimental Protocols: Synthesis

Two common methods for the preparation of **Methyl 4-oxocyclohexanecarboxylate** are detailed below.


This method involves the decarboxylation of a triester precursor.[\[5\]](#)

### Materials:

- Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)
- Dimethylformamide (DMF) (240 mL)
- Sodium chloride (NaCl) (0.445 mole, 26 g)
- Water (H<sub>2</sub>O) (0.89 mole, 16 mL)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a round-bottom flask under a nitrogen atmosphere.[\[5\]](#)
- Add sodium chloride and water to the mixture.[\[5\]](#)
- Heat the mixture to reflux and maintain for 48 hours under nitrogen.[\[5\]](#)
- After cooling, remove the solvent under reduced pressure.[\[5\]](#)
- Add water to the residue and extract the crude product into dichloromethane (3 x 100 mL).[\[5\]](#)
- Combine the organic extracts, dry over MgSO<sub>4</sub>, and concentrate to yield a yellow oil.[\[5\]](#)
- Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain the final product.[\[5\]](#)



[Click to download full resolution via product page](#)

### Synthesis Workflow: Krapcho Decarboxylation

A common synthetic route involves the oxidation of the corresponding secondary alcohol, Methyl 4-hydroxycyclohexanecarboxylate.

#### Materials:

- Methyl 4-hydroxycyclohexanecarboxylate
- Dichloromethane (DCM)
- Pyridinium chlorochromate (PCC)
- Diethyl ether
- Silica gel for column chromatography

#### Procedure:

- Dissolve Methyl 4-hydroxycyclohexanecarboxylate in DCM in a round-bottom flask.
- Add PCC to the solution.
- Stir the reaction mixture at room temperature overnight.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and decant the solvent.
- Remove the remaining solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the product as a colorless oil.

## Experimental Protocols: Key Reactions

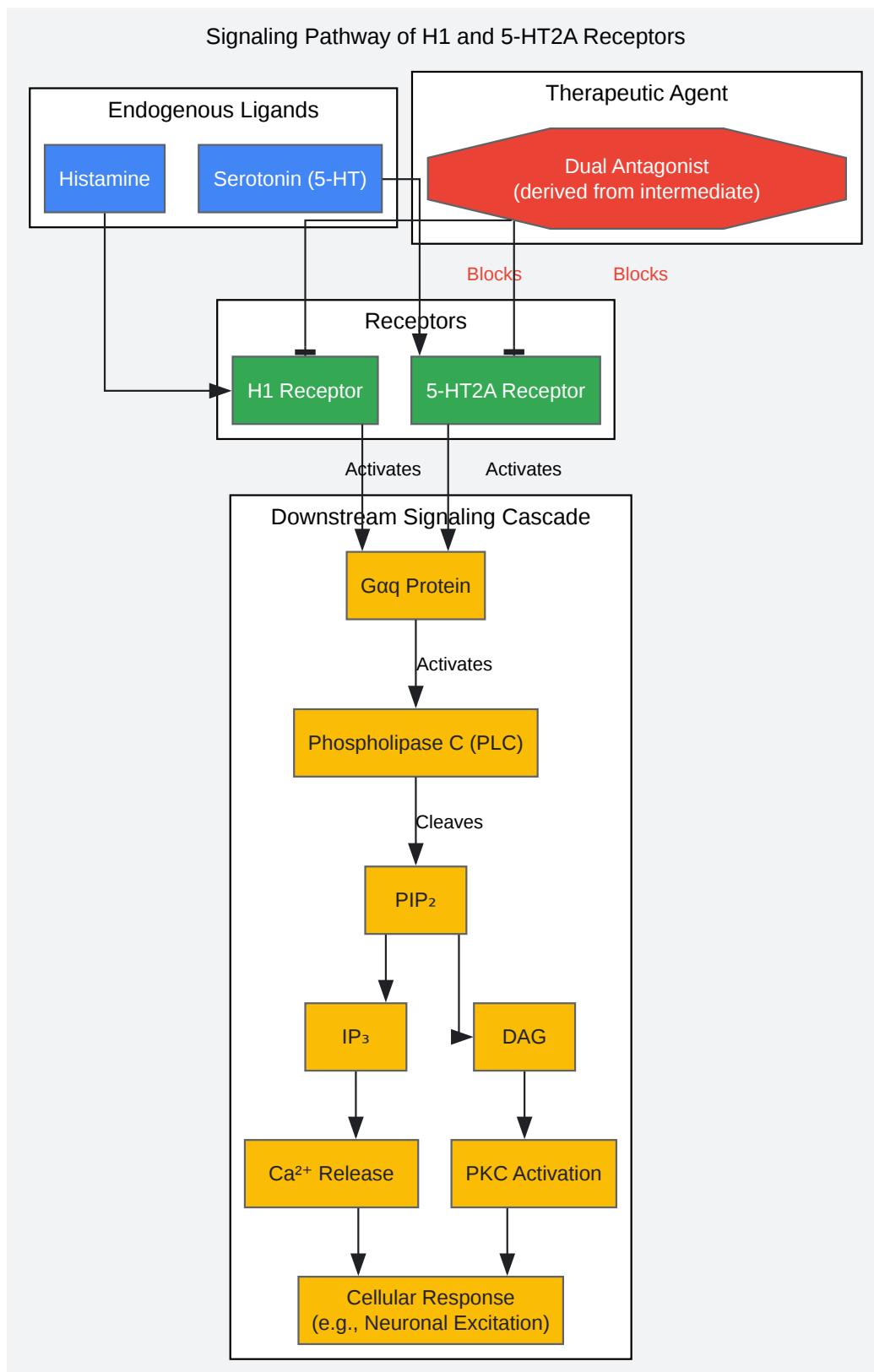
The ketone functionality can be selectively reduced to a secondary alcohol.[\[6\]](#)

Materials:

- **Methyl 4-oxocyclohexanecarboxylate** (32 mmol)
- Methanol (MeOH) (40 mL)
- Sodium borohydride (NaBH<sub>4</sub>) (32 mmol, 1.2 g)[\[6\]](#)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve **Methyl 4-oxocyclohexanecarboxylate** in MeOH in a flask and cool to 0°C.[\[6\]](#)
- Slowly add NaBH<sub>4</sub> to the cooled solution.[\[6\]](#)
- Allow the mixture to warm to room temperature and stir for 13 hours.[\[6\]](#)
- Quench the reaction with 1N HCl.[\[6\]](#)


- Extract the product with EtOAc twice.
- Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and filter.<sup>[6]</sup>
- Concentrate the filtrate under vacuum.
- Purify the crude product by column chromatography ( $\text{SiO}_2$ , 0-50% EtOAc/hexane) to afford Methyl 4-hydroxycyclohexanecarboxylate as a colorless oil.<sup>[6]</sup>

## Applications in Drug Development

**Methyl 4-oxocyclohexanecarboxylate** is a crucial intermediate in the pharmaceutical industry.<sup>[1]</sup> Its primary significance lies in its role as a precursor for the synthesis of imidazobenzazepine derivatives.<sup>[1]</sup> These derivatives are potent dual H1/5-HT2A antagonists, which are investigated for the treatment of sleep disorders.<sup>[1]</sup>

## Signaling Pathway of Dual H1/5-HT2A Antagonism

The therapeutic effect of the final drug products derived from this intermediate is based on the simultaneous blockade of the Histamine H1 and Serotonin 5-HT2A receptors. Both of these are G-protein coupled receptors (GPCRs) that signal through the  $\text{G}\alpha\text{q}$  pathway.<sup>[7]</sup> Antagonism of these receptors prevents the downstream signaling cascade that leads to wakefulness and other neuronal activities.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Methyl 4-oxocyclohexanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120234#key-characteristics-of-methyl-4-oxocyclohexanecarboxylate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)